molecular formula C20H26ClN3O4S B2415571 2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219227-05-0

2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2415571
CAS No.: 1219227-05-0
M. Wt: 439.96
InChI Key: CJAJICBFPFDRRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a bicyclic structure containing a pyridine ring fused with a thiophene ring. The molecule also contains a carboxamide group, which is a common functional group in medicinal chemistry due to its bioactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, have been synthesized using conventional techniques .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions, such as hydrolysis or condensation .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many thienopyridines have been evaluated pharmacologically and are found to have activity such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, antithrombotic, etc .

Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S.ClH/c1-11(2)23-8-7-13-16(10-23)28-20(17(13)18(21)24)22-19(25)12-5-6-14(26-3)15(9-12)27-4;/h5-6,9,11H,7-8,10H2,1-4H3,(H2,21,24)(H,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAJICBFPFDRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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